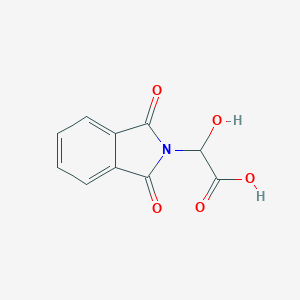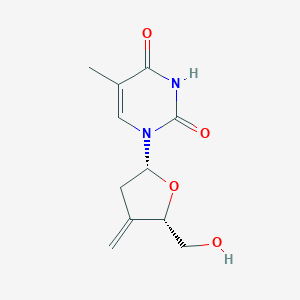
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, also known as MDMU, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. MDMU is a nucleoside analog that has shown promise in the treatment of viral infections and cancer.
Mécanisme D'action
The mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of many viruses. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine also induces apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have various biochemical and physiological effects. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of viruses by interfering with the reverse transcriptase enzyme. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is also relatively inexpensive compared to other nucleoside analogs. However, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments. It is a highly toxic compound that requires careful handling, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. One area of research is the development of novel 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine derivatives with improved antiviral and anticancer properties. Another area of research is the investigation of the mechanism of action of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine, which could lead to the development of new therapeutic targets for viral infections and cancer. Additionally, studies could be conducted to investigate the potential use of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine in the treatment of other diseases, such as inflammatory diseases.
Conclusion
In conclusion, 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a nucleoside analog that has shown promise in the treatment of viral infections and cancer. Its unique properties make it a valuable compound for scientific research. The synthesis method of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is complex, and its mechanism of action is not fully understood. However, studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has various biochemical and physiological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells. While 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has some limitations for lab experiments, there are several future directions for the study of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine that could lead to the development of new therapeutic targets for various diseases.
Méthodes De Synthèse
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine can be synthesized using a modified version of the Hoesch reaction. This method involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranosyl chloride with methyl isocyanate to produce 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine. The synthesis of 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine is a complex process that requires careful attention to detail and a high level of expertise.
Applications De Recherche Scientifique
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has been studied extensively in scientific research for its antiviral and anticancer properties. Studies have shown that 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine inhibits the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus. 3'-C-Methylidene-2',3'-dideoxy-5-methyluridine has also been shown to induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.
Propriétés
Numéro CAS |
118744-89-1 |
|---|---|
Nom du produit |
3'-C-Methylidene-2',3'-dideoxy-5-methyluridine |
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-4-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1 |
Clé InChI |
LOJSNYMIIFOHIJ-RKDXNWHRSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC(=C)[C@H](O2)CO |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO |
Autres numéros CAS |
118744-89-1 |
Synonymes |
3'-C-methylidene-2',3'-dideoxy-5-methyluridine 3'-CH2-5-MedU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



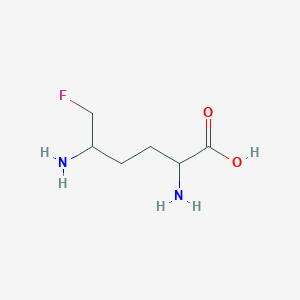
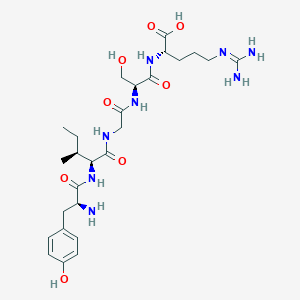
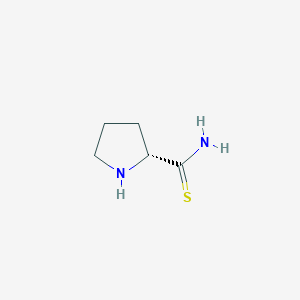
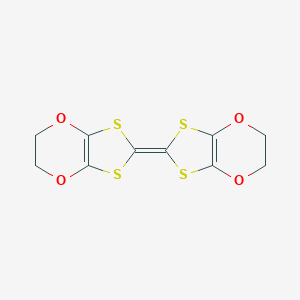

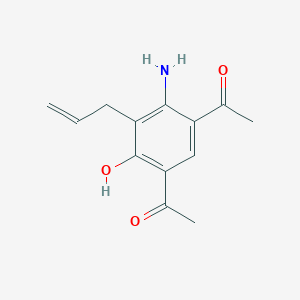
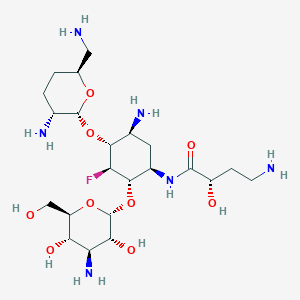
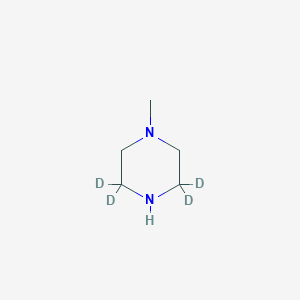
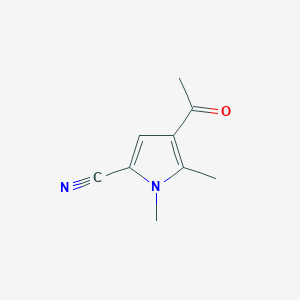
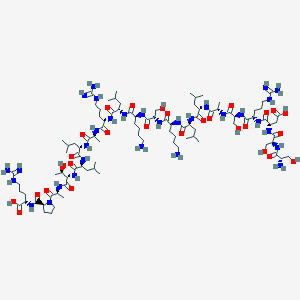
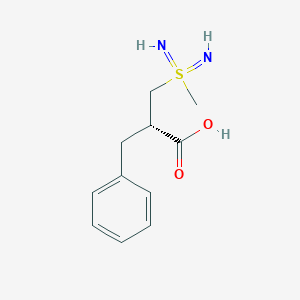
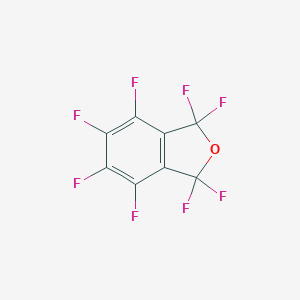
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
